Mca-SEVKMDAEFRK(Dnp)RR-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C87H129N27O28S |

|---|---|

Molecular Weight |

2033.2 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C87H129N27O28S/c1-45(2)71(112-80(132)59(28-30-68(119)120)107-83(135)63(44-115)101-66(116)39-48-40-70(123)142-65-42-50(141-4)24-25-51(48)65)84(136)109-55(18-9-11-32-88)76(128)108-60(31-37-143-5)79(131)111-62(43-69(121)122)81(133)100-46(3)73(125)103-58(27-29-67(117)118)78(130)110-61(38-47-16-7-6-8-17-47)82(134)106-57(22-15-36-99-87(94)95)77(129)104-54(19-10-12-33-96-52-26-23-49(113(137)138)41-64(52)114(139)140)75(127)105-56(21-14-35-98-86(92)93)74(126)102-53(72(89)124)20-13-34-97-85(90)91/h6-8,16-17,23-26,40-42,45-46,53-63,71,96,115H,9-15,18-22,27-39,43-44,88H2,1-5H3,(H2,89,124)(H,100,133)(H,101,116)(H,102,126)(H,103,125)(H,104,129)(H,105,127)(H,106,134)(H,107,135)(H,108,128)(H,109,136)(H,110,130)(H,111,131)(H,112,132)(H,117,118)(H,119,120)(H,121,122)(H4,90,91,97)(H4,92,93,98)(H4,94,95,99)/t46-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,71-/m0/s1 |

InChI Key |

XUDKXGUKZYNWPG-VWXYQOISSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

Mca-SEVKMDAEFRK(Dnp)RR-NH2: A Technical Guide to a Key Fluorogenic Substrate in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

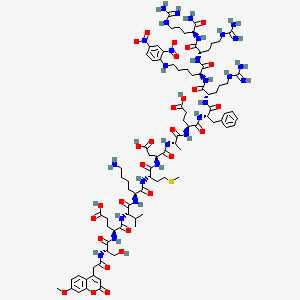

Mca-SEVKMDAEFRK(Dnp)RR-NH2 is a highly specific, internally quenched fluorogenic peptide substrate crucial for the enzymatic activity assay of two key proteases implicated in Alzheimer's disease: β-secretase (BACE-1) and Thimet Oligopeptidase (TOP). This technical guide provides a comprehensive overview of its biochemical properties, detailed experimental protocols for its use, and a summary of relevant quantitative data. Furthermore, it visually elucidates the intricate signaling pathways in which its target enzymes operate, offering a valuable resource for researchers in neurodegenerative diseases and drug discovery.

Core Principles and Mechanism of Action

This compound is a synthetic peptide that incorporates the wild-type amyloid precursor protein (APP) β-secretase cleavage site sequence (SEVKMD). Its functionality as a fluorogenic substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

The peptide is modified with two key chemical groups:

-

Mca (7-Methoxycoumarin-4-yl)acetyl): A fluorescent donor group (fluorophore) attached to the N-terminus.

-

Dnp (2,4-Dinitrophenyl): A quenching acceptor group attached to the lysine (K) residue.

In its intact state, the close proximity of the Dnp group to the Mca group leads to the quenching of the Mca fluorescence through FRET. When a protease, such as BACE-1 or TOP, cleaves the peptide bond within the recognition sequence, the Mca-containing fragment is liberated from the Dnp-containing fragment. This separation disrupts the FRET process, resulting in a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈₇H₁₂₉N₂₇O₂₈S | [1] |

| Molecular Weight | ~2001 Da | [2] |

| Excitation Wavelength | 328 nm | [3] |

| Emission Wavelength | 420 nm | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [3] |

Application in BACE-1 Activity Assays

BACE-1 is the rate-limiting enzyme in the amyloidogenic pathway of APP processing, leading to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. This compound serves as an effective tool for quantifying BACE-1 activity and for screening potential inhibitors.

Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. BACE-1 is a key enzyme in the latter.

Experimental Protocol: BACE-1 Inhibition Assay

This protocol provides a general framework for assessing BACE-1 inhibitors using this compound.

Materials:

-

Recombinant human BACE-1 enzyme

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound substrate in DMSO.

-

Dilute the BACE-1 enzyme and the substrate to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically.

-

Prepare serial dilutions of the test compounds in DMSO, and then dilute them in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

-

-

Assay Setup:

-

Add the following to the wells of the 96-well plate:

-

Blank: Assay buffer only.

-

Negative Control (No Inhibitor): BACE-1 enzyme, substrate, and DMSO (at the same concentration as the test compound wells).

-

Test Compound: BACE-1 enzyme, substrate, and the desired concentration of the test compound.

-

-

It is recommended to pre-incubate the BACE-1 enzyme with the test compounds for a short period (e.g., 15-30 minutes) at room temperature before adding the substrate.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation (328 nm) and emission (420 nm) wavelengths.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.

-

Determine the percentage of inhibition for each test compound concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Quantitative Data: BACE-1 Inhibitors

| Inhibitor | IC₅₀ (nM) | Reference |

| Verubecestat (MK-8931) | 2.2 | [4] |

| AZD-3839 | 4.8 (for Aβ40 reduction) | [5] |

| Atabecestat (JNJ-54861911) | Potent, dose-dependent reduction of Aβ | [4] |

| Elenbecestat (E2609) | 27 | [4] |

| CTS-21166 | Orally bioavailable, reduced Aβ up to 80% | [6] |

Application in Thimet Oligopeptidase (TOP) Activity Assays

Thimet Oligopeptidase is a zinc metalloendopeptidase involved in the degradation of various bioactive peptides. Its ability to cleave the β-secretase site of APP suggests a potential role in neurodegenerative processes.

Thimet Oligopeptidase Signaling Context

TOP is involved in several cellular processes, including the degradation of proteasome-generated peptides and the regulation of G-protein coupled receptor (GPCR) signaling.

Experimental Protocol: Thimet Oligopeptidase Activity Assay

The following protocol outlines a general procedure for measuring TOP activity.

Materials:

-

Recombinant or purified Thimet Oligopeptidase

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

TOP inhibitors (for control experiments, e.g., phosphinic peptides)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound substrate in DMSO.

-

Dilute the TOP enzyme and substrate to their final working concentrations in the assay buffer.

-

If using inhibitors, prepare serial dilutions as described for the BACE-1 assay.

-

-

Assay Setup:

-

Add assay buffer, enzyme, and either inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

-

Pre-incubate the enzyme with any inhibitors for 15-30 minutes at 37°C.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in fluorescence at an excitation of 328 nm and an emission of 420 nm in a kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the reaction rates from the linear portion of the fluorescence versus time plots.

-

If testing inhibitors, calculate the percent inhibition and determine the IC₅₀ values.

-

Experimental Workflow

The general workflow for utilizing this compound in an enzyme inhibition screen is depicted below.

Conclusion

This compound is a versatile and indispensable tool for researchers investigating the roles of BACE-1 and Thimet Oligopeptidase in health and disease. Its well-defined mechanism of action, based on FRET, allows for sensitive and continuous monitoring of enzymatic activity. The protocols and data presented in this guide provide a solid foundation for the design and execution of robust enzymatic assays, facilitating the discovery and characterization of novel therapeutic agents for Alzheimer's disease and other neurological disorders. While specific kinetic parameters for this substrate are not widely published, the provided framework enables its effective use in comparative and screening studies.

References

- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 2. Mca-SEVNLDAEFR-K(Dnp)-RR-NH2 acetate | TargetMol [targetmol.com]

- 3. Thimet Oligopeptidase (EC 3.4.24.15) Key Functions Suggested by Knockout Mice Phenotype Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorogenic Peptide Substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2 and its closely related analog, Mca-SEVNLDAEFRK(Dnp)RR-NH2. These tools are pivotal in the study of proteolytic enzymes implicated in neurodegenerative diseases, particularly Alzheimer's disease. This document details their core principles, applications, and methodologies for their use in experimental settings.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The functionality of these peptide substrates is anchored in the principle of Fluorescence Resonance Energy Transfer (FRET). This mechanism involves a non-radiative energy transfer from an excited molecular fluorophore (the donor) to another chromophore (the acceptor) when they are in close proximity.

In the context of these peptides:

-

Mca (7-methoxycoumarin-4-yl)acetyl) serves as the fluorescent donor group.

-

Dnp (2,4-dinitrophenyl) acts as the quencher or acceptor group.

In the intact peptide, the spatial closeness of the Mca and Dnp moieties allows for efficient FRET, leading to the quenching of Mca's fluorescence. Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp groups, they are separated. This separation disrupts FRET, resulting in a significant increase in the fluorescence of Mca. The rate of this fluorescence increase is directly proportional to the enzymatic activity.

The fluorescence of the liberated Mca group can be monitored using a fluorometer, with typical excitation and emission wavelengths around 328 nm and 420 nm, respectively.

Peptide Substrates and Their Enzymatic Targets

A critical distinction lies in the amino acid sequence of these peptides, which dictates their primary enzymatic targets.

-

This compound : This peptide contains the wild-type β-secretase cleavage site of the Amyloid Precursor Protein (APP). It is primarily utilized as a substrate for Thimet Oligopeptidase (TOP) .[1] TOP is a metalloendopeptidase that has been implicated in the degradation of amyloid-β peptides, suggesting a potential protective role in Alzheimer's disease.

-

Mca-SEVNLDAEFRK(Dnp)RR-NH2 : This analog incorporates the "Swedish mutation" (NL for KM) of the APP β-secretase cleavage site. This mutation is known to significantly enhance the affinity and cleavage efficiency by the enzyme β-secretase (BACE-1) . Consequently, this peptide is a preferred substrate for assaying BACE-1 activity, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides. It is important to note that this peptide can also be cleaved by TOP.

Data Presentation: Enzymatic Kinetics

Precise kinetic parameters for the enzymatic cleavage of these specific peptides are not extensively reported in the literature. However, general kinetic properties of the involved enzymes with similar fluorogenic substrates can be summarized.

Thimet Oligopeptidase (TOP) TOP generally exhibits high affinity for its substrates, though with a relatively low turnover rate.

| Kinetic Parameter | General Value Range |

| K_M_ (Michaelis Constant) | 0.2 – 10 µM |

| k_cat_ (Turnover Number) | 6 – 60 min⁻¹ |

β-Secretase (BACE-1) The Swedish mutation within the Mca-SEVNLDAEFRK(Dnp)RR-NH2 substrate significantly enhances its recognition and cleavage by BACE-1 compared to the wild-type sequence. While specific K_M_ and k_cat_ values for this exact peptide are not readily available, it is established that the Swedish mutation leads to a more efficient catalytic process. This increased efficiency is a key reason for its widespread use in BACE-1 inhibitor screening assays.

Experimental Protocols

The following are detailed methodologies for performing FRET-based enzymatic assays using these peptide substrates.

BACE-1 Activity Assay using Mca-SEVNLDAEFRK(Dnp)RR-NH2

This protocol is designed for a 96-well plate format and can be adapted for kinetic or endpoint measurements.

Reagents and Materials:

-

Recombinant human BACE-1 enzyme

-

Mca-SEVNLDAEFRK(Dnp)RR-NH2 substrate

-

BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

BACE-1 Inhibitor (for control)

-

96-well black microplate

-

Fluorometer capable of excitation at ~320 nm and emission at ~405-420 nm

Procedure:

-

Reagent Preparation:

-

Thaw all reagents and keep them on ice.

-

Prepare a stock solution of the BACE-1 substrate in DMSO. Dilute the substrate to the desired final concentration in BACE-1 Assay Buffer.

-

Dilute the BACE-1 enzyme in cold BACE-1 Assay Buffer to the desired concentration.

-

-

Assay Setup (per well):

-

Test Wells: Add 50 µL of the diluted BACE-1 enzyme solution.

-

Inhibitor Control Wells: Add 50 µL of the BACE-1 enzyme solution pre-incubated with a known BACE-1 inhibitor.

-

Blank (No Enzyme) Wells: Add 50 µL of BACE-1 Assay Buffer.

-

-

Reaction Initiation:

-

To each well, add 50 µL of the diluted substrate solution to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Incubation and Measurement:

-

Immediately place the plate in a fluorometer pre-set to the appropriate temperature (e.g., 37°C).

-

Kinetic Assay: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes). The rate of increase in fluorescence corresponds to the enzyme activity.

-

Endpoint Assay: Incubate the plate for a fixed time (e.g., 60 minutes) at 37°C. Stop the reaction by adding a stop solution if necessary. Measure the final fluorescence intensity.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For endpoint assays, the net fluorescence intensity is proportional to the total enzyme activity over the incubation period.

-

Thimet Oligopeptidase (TOP) Activity Assay using this compound

This protocol can be adapted for use in a standard fluorometer cuvette or a 96-well plate.

Reagents and Materials:

-

Recombinant or purified TOP enzyme

-

This compound substrate

-

TOP Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

TOP Inhibitor (e.g., a specific TOP inhibitor for control)

-

Fluorometer or 96-well plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound substrate in DMSO.

-

Dilute the substrate in TOP Assay Buffer to the desired final concentration.

-

Dilute the TOP enzyme in TOP Assay Buffer.

-

-

Assay Setup (Cuvette Method):

-

Add the desired volume of TOP Assay Buffer to a cuvette.

-

Add the substrate to the cuvette and place it in the fluorometer to obtain a baseline reading.

-

Initiate the reaction by adding a small volume of the diluted TOP enzyme to the cuvette and mix gently.

-

-

Assay Setup (96-Well Plate Method):

-

Follow a similar setup as the BACE-1 assay, substituting the enzyme and buffer with those specific for TOP.

-

-

Measurement:

-

Continuously monitor the increase in fluorescence at an excitation of ~320 nm and an emission of ~420 nm at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the fluorescence signal increase over time.

-

Mandatory Visualizations

Signaling Pathways

The enzymatic activities measured by these substrates are central to the processing of the Amyloid Precursor Protein (APP), a key event in the pathogenesis of Alzheimer's disease.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental Workflows

The general workflow for a FRET-based enzymatic assay is depicted below.

Caption: General Workflow for a FRET-based Enzymatic Assay.

Logical Relationships

The logical relationship of the FRET principle is illustrated in the following diagram.

Caption: Principle of the FRET-based Peptide Substrate Assay.

References

An In-depth Technical Guide to the Mechanism of Action of Mca-SEVKMDAEFRK(Dnp)RR-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorogenic peptide Mca-SEVKMDAEFRK(Dnp)RR-NH2 is a specialized substrate designed to assay the activity of Thimet Oligopeptidase (TOP), a zinc metalloendopeptidase implicated in various physiological processes, including the pathogenesis of Alzheimer's disease. This document provides a comprehensive overview of the substrate's mechanism of action, its relationship with TOP, and its relevance in the context of Amyloid Precursor Protein (APP) metabolism. Detailed experimental protocols, quantitative data, and visual diagrams of the underlying biochemical pathways are presented to facilitate its application in research and drug development.

Core Mechanism of Action: Förster Resonance Energy Transfer (FRET)

The functionality of this compound is based on the principle of Förster Resonance Energy Transfer (FRET). This peptide integrates a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp), at strategic positions within its sequence.

In its intact state, the close proximity of the Mca and Dnp moieties allows for the non-radiative transfer of energy from the excited fluorophore to the quencher. This process effectively quenches the fluorescence of the Mca group. Enzymatic cleavage of the peptide backbone by a target protease, such as Thimet Oligopeptidase, separates the fluorophore from the quencher. This separation disrupts the FRET process, leading to a measurable increase in fluorescence intensity, which is directly proportional to the enzymatic activity.

Caption: FRET mechanism of this compound cleavage.

The Target Enzyme: Thimet Oligopeptidase (TOP)

This compound is a substrate for Thimet Oligopeptidase (TOP), also known as EC 3.4.24.15. TOP is a zinc metalloendopeptidase that plays a crucial role in the metabolism of bioactive peptides. A key characteristic of TOP is its size selectivity, as it preferentially cleaves peptides shorter than 20 amino acids.

Biological Significance in Alzheimer's Disease

The amino acid sequence "SEVKMDAEFR" within the substrate corresponds to the wild-type β-secretase cleavage site of the Amyloid Precursor Protein (APP). The accumulation of amyloid-β (Aβ) peptides, which are generated through the proteolytic processing of APP by β- and γ-secretases, is a central event in the pathology of Alzheimer's disease.

Research has demonstrated that TOP can cleave APP at this β-secretase site, suggesting its potential involvement in APP metabolism and, consequently, in the modulation of Aβ production. Furthermore, TOP has been shown to be involved in the degradation of the Aβ peptide itself, indicating a potentially protective role in the context of Alzheimer's disease.

An In-Depth Technical Guide to the Fluorogenic Substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-SEVKMDAEFRK(Dnp)RR-NH2 is a highly specific fluorogenic substrate designed for the sensitive detection of thimet oligopeptidase (TOP) activity. This substrate incorporates the wild-type β-secretase cleavage site of the amyloid precursor protein (APP), making it a valuable tool in Alzheimer's disease research and for the broader study of TOP's physiological and pathological roles. Its utility lies in the principle of Förster Resonance Energy Transfer (FRET), where the fluorescence of the 7-methoxycoumarin-4-yl)acetyl (Mca) group is quenched by a 2,4-dinitrophenyl (Dnp) group. Enzymatic cleavage of the peptide backbone separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

Core Properties and Specifications

A summary of the key quantitative data for the this compound substrate is presented below. This information is essential for experimental design and data interpretation.

| Property | Value | Reference |

| Enzyme Specificity | Thimet Oligopeptidase (TOP) | --INVALID-LINK-- |

| Excitation Wavelength | ~325 nm | General value for Mca fluorophore; specific optimization may be required. |

| Emission Wavelength | ~400 nm | General value for Mca fluorophore; specific optimization may be required. |

| Kinetic Constants (with TOP) | ||

| Km | 11 µM | --INVALID-LINK-- |

| kcat | 2.1 s-1 | --INVALID-LINK-- |

| kcat/Km | 1.9 x 105 M-1s-1 | --INVALID-LINK-- |

Signaling Pathway and Mechanism of Action

The enzymatic reaction involving this compound and thimet oligopeptidase follows a straightforward proteolytic cleavage mechanism. The diagram below illustrates this process.

Experimental Protocols

The following is a detailed methodology for a typical enzymatic assay using this compound to measure thimet oligopeptidase activity, based on the protocol described by Koike et al. (1999).

Materials

-

This compound fluorogenic substrate

-

Recombinant or purified thimet oligopeptidase (TOP)

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplates (for fluorescence reading)

-

Fluorometer capable of excitation at ~325 nm and emission at ~400 nm

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be determined based on the desired final assay concentrations.

-

Dilute the substrate stock solution and the enzyme to their final working concentrations in the assay buffer (20 mM Tris-HCl, pH 7.5). It is recommended to prepare a range of substrate concentrations to determine kinetic parameters.

-

-

Enzyme Assay:

-

To each well of a 96-well black microplate, add the desired amount of thimet oligopeptidase.

-

Include appropriate controls, such as a no-enzyme control (assay buffer only) and a no-substrate control (enzyme in assay buffer).

-

Pre-incubate the plate at 37°C for 5 minutes to allow the enzyme to equilibrate to the reaction temperature.

-

Initiate the reaction by adding the this compound substrate solution to each well.

-

Immediately place the microplate in a pre-warmed fluorometer.

-

-

Data Acquisition:

-

Measure the increase in fluorescence intensity over time. Set the fluorometer to read at an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 400 nm.

-

Collect data points at regular intervals (e.g., every 30 seconds) for a sufficient duration to determine the initial linear rate of the reaction.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (rate of fluorescence increase) from the linear portion of the progress curve.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), fit the data to the Michaelis-Menten equation using a non-linear regression software.

-

The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

Conclusion

This compound is a robust and sensitive tool for the characterization of thimet oligopeptidase activity. The provided data and protocols offer a solid foundation for researchers to incorporate this substrate into their studies, facilitating investigations into the role of TOP in health and disease, particularly in the context of neurodegenerative disorders like Alzheimer's disease. Careful adherence to the experimental guidelines will ensure the generation of reliable and reproducible results.

Mca-SEVKMDAEFRK(Dnp)RR-NH2: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Mca-SEVKMDAEFRK(Dnp)RR-NH2, and its application in Alzheimer's disease (AD) research. This substrate is a valuable tool for studying the enzymatic activity of key secretases involved in the amyloidogenic pathway, a central pathological cascade in AD.

Core Concepts: The Role of this compound in Alzheimer's Research

This compound is a synthetic peptide that incorporates the wild-type β-secretase (BACE1) cleavage site of the human amyloid precursor protein (APP). Its design as a FRET (Förster Resonance Energy Transfer) substrate allows for the real-time kinetic analysis of enzyme activity. The peptide contains a fluorescent reporter, 7-methoxycoumarin (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the Mca group is liberated, resulting in a measurable increase in fluorescence.

This substrate is primarily used to assay the activity of β-secretase (BACE1), the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides.[1][2][3] The accumulation and aggregation of Aβ in the brain are considered seminal events in the pathogenesis of Alzheimer's disease. Additionally, this peptide has been identified as a substrate for thimet oligopeptidase (TOP), a metalloendopeptidase also implicated in Aβ metabolism.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈₇H₁₂₉N₂₇O₂₈S |

| Molecular Weight | 2033.21 g/mol |

| Amino Acid Sequence | Mca-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH₂ |

| Fluorophore | Mca ((7-Methoxycoumarin-4-yl)acetyl) |

| Quencher | Dnp (2,4-Dinitrophenyl) |

| Excitation Wavelength | ~328 nm |

| Emission Wavelength | ~393 nm |

Quantitative Data: Enzyme-Substrate Interactions

For comparative purposes, research has extensively utilized a similar substrate, Mca-SEVNL DAEFRK(Dnp)RR-NH2, which contains the "Swedish" mutation (KM to NL substitution) of APP. This mutation is known to increase the susceptibility of APP to BACE1 cleavage. It has been reported that the Swedish mutation enhances the affinity of the substrate for BACE1.

| Enzyme | Substrate | Km | Vmax | Reference |

| BACE1 | This compound (Wild-Type) | Data not available | Data not available | - |

| Thimet Oligopeptidase (TOP) | This compound (Wild-Type) | Data not available | Data not available | - |

| BACE1 | Mca-SEVNLDAEFRK(Dnp)RR-NH2 (Swedish) | Data not available | Data not available | - |

Note: The absence of specific kinetic data for the wild-type substrate in the public domain highlights a potential research gap. Direct kinetic comparisons between the wild-type and Swedish mutation substrates would be highly valuable for the field.

Experimental Protocols: BACE1 Activity Assay

The following is a generalized protocol for a BACE1 activity assay using a fluorogenic substrate like this compound, adapted from methodologies for similar substrates. Researchers should optimize concentrations and incubation times for their specific experimental conditions.

Materials:

-

Recombinant human BACE1 enzyme

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

BACE1 inhibitor (for control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare Assay Buffer and store at 4°C.

-

Reconstitute the BACE1 enzyme in Assay Buffer to the desired concentration. Keep on ice.

-

Prepare a stock solution of the this compound substrate in DMSO. Protect from light. Dilute to the final working concentration in Assay Buffer immediately before use.

-

Prepare a stock solution of a known BACE1 inhibitor in DMSO for the negative control.

-

-

Assay Setup (in a 96-well black plate):

-

Blank wells: Add Assay Buffer only.

-

Enzyme wells: Add BACE1 enzyme in Assay Buffer.

-

Inhibitor wells: Add BACE1 enzyme and the BACE1 inhibitor in Assay Buffer.

-

Substrate wells: Prepare the substrate solution in Assay Buffer.

-

-

Reaction Initiation and Measurement:

-

Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution to the enzyme and inhibitor wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) with excitation at ~328 nm and emission at ~393 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from blank wells) from all other readings.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of this curve.

-

Enzyme activity can be calculated from a standard curve of the free Mca fluorophore.

-

For inhibitor studies, calculate the percent inhibition relative to the uninhibited enzyme control.

-

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathways

The processing of APP is a central event in Alzheimer's disease. It can be cleaved by two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. BACE1 is the key enzyme that initiates the amyloidogenic pathway.

Caption: Amyloid Precursor Protein (APP) processing pathways.

BACE1-Mediated Signaling Cascade

BACE1 activity is not only central to Aβ production but is also influenced by upstream signaling events and has other downstream substrates that can affect neuronal function.

Caption: BACE1 upstream regulation and downstream signaling.

Experimental Workflow for BACE1 Inhibitor Screening

This compound is an ideal substrate for high-throughput screening of potential BACE1 inhibitors. The workflow for such a screen is outlined below.

Caption: High-throughput screening workflow for BACE1 inhibitors.

Conclusion

This compound is a fundamental tool for investigating the enzymatic activity of BACE1 and other proteases implicated in Alzheimer's disease. Its use in enzymatic assays allows for the quantitative assessment of enzyme function and the screening of potential therapeutic inhibitors. While a lack of publicly available, specific kinetic data for this wild-type substrate presents a challenge, the methodologies and conceptual frameworks outlined in this guide provide a solid foundation for its application in advancing our understanding of Alzheimer's disease pathology and in the development of novel therapeutic strategies. Further research to determine the precise kinetic parameters of this substrate with BACE1 and TOP would be a valuable contribution to the field.

References

- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mca-SEVKMDAEFRK(Dnp)RR-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the fluorogenic peptide substrate, Mca-SEVKMDAEFRK(Dnp)RR-NH2, a valuable tool in the study of Alzheimer's disease and related neurological research.

Core Structure and Properties

This compound is a custom-synthesized peptide designed for the sensitive detection of specific protease activity. Its structure is comprised of several key functional components:

-

Fluorophore (Mca): At the N-terminus, a (7-Methoxycoumarin-4-yl)acetyl (Mca) group serves as the fluorescent donor.

-

Peptide Sequence (SEVKMDAEFRK): This sequence corresponds to the wild-type β-secretase cleavage site of the human amyloid precursor protein (APP).

-

Quencher (Dnp): A 2,4-Dinitrophenyl (Dnp) group is attached to the side chain of the Lysine (K) residue. The Dnp group functions as a quencher, absorbing the energy emitted by the Mca fluorophore when in close proximity.

-

Solubilizing/Spacer Residues (RR): Two Arginine (R) residues are added to the C-terminus to enhance the peptide's solubility in aqueous buffers.

-

Amidated C-Terminus (-NH2): The C-terminus is amidated to mimic the natural peptide structure and prevent degradation by carboxypeptidases.

The principle of this peptide's function is based on Förster Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Mca donor and Dnp quencher results in the quenching of fluorescence. Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp moieties, they are separated, leading to a measurable increase in fluorescence intensity.

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C87H129N27O28S | [1] |

| Typical Excitation Wavelength | 320-328 nm | [2] |

| Typical Emission Wavelength | 393-420 nm | [2] |

Biological Function and Applications

This peptide is a specific substrate for the enzyme thimet oligopeptidase (TOP) , also known as endopeptidase 24.15.[3][4] TOP is a metalloendopeptidase that has been implicated in the processing of APP.[3] Cleavage of APP at the β-secretase site is a critical step in the amyloidogenic pathway, which leads to the formation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.

The primary application of this compound is in in vitro enzyme activity assays to:

-

Quantify the activity of thimet oligopeptidase.

-

Screen for inhibitors of TOP.

-

Study the kinetics of TOP-mediated APP cleavage.

-

Investigate the role of TOP in APP processing and Alzheimer's disease pathogenesis.

Enzymatic Cleavage and Kinetics

Thimet oligopeptidase cleaves the peptide bond within the SEVKMDAEFRK sequence. While the precise cleavage site within this specific substrate is not explicitly stated in the provided search results, TOP is known to have a preference for cleaving peptides near the C-terminus.[2]

Experimental Protocols

The following is a generalized protocol for a thimet oligopeptidase activity assay using this compound. This should be optimized for specific experimental conditions.

Materials and Reagents

-

This compound substrate

-

Recombinant human thimet oligopeptidase (TOP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for substrate reconstitution

-

96-well black microplates

-

Fluorescence microplate reader with excitation and emission filters for Mca (e.g., Ex: 328 nm, Em: 420 nm)

Reagent Preparation

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store in aliquots at -20°C or -80°C, protected from light.

-

Enzyme Working Solution: Dilute the recombinant TOP to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range. Prepare this solution fresh before each experiment.

-

Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration. The final concentration should ideally be at or below the Km value, if known, for initial rate measurements.

Assay Procedure

-

Set up the reaction: To each well of a 96-well black microplate, add the components in the following order:

-

Assay Buffer

-

Substrate Working Solution

-

(Optional) Inhibitor or test compound

-

-

Pre-incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the components to equilibrate.

-

Initiate the reaction: Add the Enzyme Working Solution to each well to start the reaction.

-

Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader. Record data at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

Data Analysis

-

Plot the data: Plot the fluorescence intensity versus time for each reaction.

-

Determine the initial reaction velocity (V₀): The initial, linear portion of the curve represents the initial reaction velocity. Calculate the slope of this linear phase.

-

Calculate enzyme activity: Convert the change in fluorescence units per minute to the rate of substrate cleavage (e.g., pmol/min) using a standard curve generated with a known concentration of the free Mca fluorophore.

-

Inhibitor studies: For inhibitor screening, calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Visualizations

Signaling and Experimental Workflow Diagrams

Caption: FRET mechanism of this compound cleavage.

Caption: Role of TOP in APP processing.

References

- 1. Probing the Conformational States of Thimet Oligopeptidase in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thimet oligopeptidase specificity: evidence of preferential cleavage near the C-terminus and product inhibition from kinetic analysis of peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flexibility in substrate recognition by thimet oligopeptidase as revealed by denaturation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Solubility and Reconstitution of Mca-SEVKMDAEFRK(Dnp)RR-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the fluorogenic peptide substrate, Mca-SEVKMDAEFRK(Dnp)RR-NH2. This peptide is a valuable tool in Alzheimer's disease research as a substrate for thimet oligopeptidase (TOP). Understanding its solubility is critical for accurate and reproducible experimental results.

Core Properties

This compound is a synthetic peptide containing the wild-type amyloid precursor protein (APP) β-secretase cleavage site. The peptide is labeled with a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp). Cleavage of the peptide by enzymes such as thimet oligopeptidase separates the Mca and Dnp, resulting in an increase in fluorescence that can be used to measure enzyme activity.

Solubility Data

Based on the chemical properties of the constituent amino acids and the hydrophobic nature of the Mca and Dnp moieties, a summary of expected solubility is presented below.

| Solvent | Qualitative Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble [1] | Recommended as the primary solvent for creating stock solutions. |

| Water | Potentially Low | The peptide has a net positive charge, suggesting some aqueous solubility, but this is likely counteracted by hydrophobic groups. Direct dissolution in aqueous buffers may be difficult. |

| Aqueous Buffers (e.g., PBS) | Potentially Low | Similar to water, direct reconstitution may lead to incomplete dissolution or aggregation. It is recommended to first dissolve in DMSO. |

| Methanol / Ethanol | Not Recommended | Compatibility with downstream assays is often poor, and solubility is not guaranteed. |

Experimental Protocols

Recommended Reconstitution Protocol for this compound

This protocol is based on best practices for similar fluorogenic peptide substrates. It is strongly recommended to perform a small-scale solubility test with a fraction of the peptide before dissolving the entire stock.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Pre-equilibration: Allow the vial of lyophilized peptide to warm to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the peptide.

-

Initial Dilution in DMSO:

-

Carefully open the vial and add the required volume of DMSO to achieve a desired stock concentration (e.g., 1-10 mM). It is crucial to dissolve the peptide completely in DMSO before any aqueous dilution.

-

For example, to create a 1 mM stock solution from 1 mg of peptide (Molecular Weight: ~2033.2 g/mol ), you would add approximately 492 µL of DMSO.

-

-

Ensuring Complete Dissolution:

-

Tightly cap the vial and vortex gently for 1-2 minutes.

-

Visually inspect the solution against a light source to ensure there are no visible particulates.

-

If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

-

-

Aqueous Working Solutions:

-

For most enzymatic assays, the DMSO stock solution must be diluted into an aqueous buffer.

-

To prevent precipitation, it is critical to add the DMSO stock solution drop-wise to the aqueous buffer while gently vortexing. Never add the aqueous buffer directly to the DMSO stock.

-

The final concentration of DMSO in the assay should be kept as low as possible (typically <1%) to avoid impacting enzyme activity or cell viability.

-

-

Storage:

-

Store the DMSO stock solution in tightly sealed aliquots at -20°C or -80°C.

-

Protect the solution from light due to the photosensitive nature of the fluorophore.

-

Avoid repeated freeze-thaw cycles.

-

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the reconstitution workflow and the peptide's role in a typical enzymatic assay.

Caption: Workflow for reconstituting this compound.

Caption: FRET-based detection of enzymatic activity.

References

BACE1 Substrates for In Vitro Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of substrates utilized in in vitro assays for Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, BACE1 is a primary target for therapeutic intervention. Accurate and reproducible in vitro assays are crucial for the discovery and characterization of BACE1 inhibitors.

Core Concepts in BACE1 Substrate Design

BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP) to initiate the generation of Aβ.[1][2] Effective in vitro assays rely on substrates that are specifically and efficiently cleaved by BACE1, producing a measurable signal. The most common substrates are synthetic peptides derived from the BACE1 cleavage site on APP, particularly the "Swedish" mutation, which enhances cleavage.[3][4] These peptides are often modified for detection using various technologies.

Types of BACE1 Substrates and Assay Formats

The primary methods for measuring BACE1 activity in vitro involve fluorogenic or colorimetric substrates.

-

Fluorescence Resonance Energy Transfer (FRET) Substrates : This is the most widely used format for high-throughput screening (HTS).[3][5] FRET substrates are short peptides labeled with a fluorescent donor and a quenching acceptor molecule. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[3][6]

-

Colorimetric Substrates : These assays utilize substrates that, when cleaved, release a chromophore that can be quantified by measuring its absorbance.[2] An example is the use of N-alpha-benzoyl-D,L-arginine p-nitroanilide (BAPNA), where BACE1-mediated hydrolysis releases p-nitroaniline (pNA).[2]

-

Time-Resolved Fluorescence (TRF) Substrates : To minimize interference from fluorescent compounds, TRF assays use lanthanide chelate donors (e.g., Europium) with a long fluorescence lifetime. The signal is measured after a delay, reducing background fluorescence.[7]

Quantitative Comparison of BACE1 Substrates

The selection of a substrate is critical and depends on the specific application, such as kinetic studies or high-throughput screening. The Michaelis constant (Km) is a key parameter, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.[8]

| Substrate Type | Example Substrate Sequence/Composition | Km | Vmax | Assay Principle | Reference |

| FRET Peptide | Rh-EVNLDAEFK-Quencher | ~750 nM (Assay Concentration) | Not specified | Fluorescence increase upon cleavage | [3][9] |

| TR-FRET Peptide | Eu-Chelate-APP Swedish Peptide-Quencher | Not specified | Not specified | Time-resolved fluorescence increase | [7] |

| Fluorescent Protein | Casein-FITC | 110 nM | Significantly increased in AD brains | Fluorescence increase upon proteolysis | [2][10][11] |

| Colorimetric Peptide | L-BAPNA | Not specified | Not specified | Absorbance increase of p-nitroaniline | [2] |

Note: Kinetic parameters can vary significantly based on assay conditions (e.g., pH, buffer composition).

Key Signaling Pathway: Amyloid Precursor Protein (APP) Processing

BACE1 initiates the amyloidogenic pathway, which leads to the production of amyloid-β peptides. This pathway is a central focus in Alzheimer's disease research. BACE1 first cleaves APP to produce a secreted ectodomain (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase to release the Aβ peptide.[1]

Caption: The amyloidogenic processing pathway of APP initiated by BACE1.

Detailed Experimental Protocols

Protocol 1: BACE1 In Vitro FRET Assay

This protocol provides a generalized procedure for measuring BACE1 activity using a synthetic FRET peptide substrate. This method is suitable for inhibitor screening and kinetic analysis.

I. Materials and Reagents:

-

Recombinant Human BACE1 Enzyme (e.g., ~0.3-1.0 Unit/µl)

-

BACE1 FRET Substrate (e.g., based on Swedish APP mutation, 75 µM stock)

-

BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[6]

-

BACE1 Inhibitor (Positive Control) or Test Compounds

-

Stop Solution (optional, for endpoint assays)

-

DMSO (for dissolving compounds)

-

Black 96-well or 384-well microplates[12]

-

Fluorescence Microplate Reader (Excitation/Emission wavelengths dependent on substrate fluorophores, e.g., Ex: 320nm / Em: 405nm or specific red-shifted wavelengths)[3][13]

II. Reagent Preparation:

-

Assay Buffer : Thaw and bring the BACE1 Assay Buffer to room temperature before use.[12]

-

3X BACE1 Substrate Solution : Dilute the BACE1 substrate stock (e.g., 75 µM) to a 3X working concentration (e.g., 750 nM) in BACE1 Assay Buffer. Protect from light.[3]

-

3X BACE1 Enzyme Solution : On ice, dilute the BACE1 enzyme stock to a 3X working concentration (e.g., 1 Unit/mL or 7.5-10 ng/µl) in BACE1 Assay Buffer. Prepare this solution just before use and keep it on ice. Avoid multiple freeze-thaw cycles.[3][12]

-

Test Compounds/Inhibitor : Prepare serial dilutions of test compounds and positive control inhibitors in DMSO, and then dilute further in BACE1 Assay Buffer to a 3X final concentration. The final DMSO concentration in the assay should typically not exceed 1%.[12]

III. Assay Procedure (384-well format, 30 µL final volume):

-

Compound Plating : Add 10 µL of 3X Test Compound or 3X positive control inhibitor to the appropriate wells. For "No Inhibitor" (positive control) and "No Enzyme" (negative control) wells, add 10 µL of Assay Buffer containing the same concentration of DMSO.

-

Substrate Addition : Add 10 µL of 3X BACE1 Substrate solution to all wells. Mix gently by pipetting or orbital shaking.

-

Enzyme Addition & Reaction Initiation : To initiate the reaction, add 10 µL of 3X BACE1 Enzyme solution to all wells except the "No Enzyme" negative control wells. For the negative control wells, add 10 µL of Assay Buffer.[3]

-

Incubation : Incubate the plate at room temperature or 37°C for 60-120 minutes, protected from light.[3][13]

-

Signal Detection :

-

Kinetic Reading : Measure fluorescence intensity every 1-2 minutes immediately after enzyme addition. The rate of reaction is determined from the slope of the linear phase of the fluorescence curve.[12]

-

Endpoint Reading : After the incubation period, stop the reaction (optional, with a stop solution) and read the final fluorescence intensity.[3]

-

IV. Data Analysis:

-

Subtract the background fluorescence from the "No Enzyme" control wells.

-

Calculate the percent inhibition for each test compound concentration relative to the "No Inhibitor" control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a BACE1 inhibitor screening assay using a FRET-based method.

References

- 1. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiwell fluorometric and colorimetric microassays for the evaluation of beta-secretase (BACE-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Computational Insights into Substrate and Site Specificities, Catalytic Mechanism, and Protonation States of the Catalytic Asp Dyad of β-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 9. Inkjet printing-based β-secretase fluorescence resonance energy transfer (FRET) assay for screening of potential β-secretase inhibitors of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Altered beta-secretase enzyme kinetics and levels of both BACE1 and BACE2 in the Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Central Role of BACE1 in Amyloid Precursor Protein Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical role of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) in the processing of Amyloid Precursor Protein (APP). A pivotal enzyme in the amyloidogenic pathway, BACE1 is a primary therapeutic target in the development of treatments for Alzheimer's disease. This document details the molecular mechanisms of BACE1-mediated APP cleavage, the regulation of its enzymatic activity, and key experimental protocols for its study.

BACE1 and the Amyloidogenic Pathway

The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.[1] The production of Aβ is initiated by the sequential proteolytic cleavage of the type I transmembrane protein, APP.[2][3] This process can occur via two competing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

In the non-amyloidogenic pathway, APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of the toxic Aβ peptide.[1] Conversely, the amyloidogenic pathway is initiated by the cleavage of APP by the β-secretase, BACE1.[2][4] BACE1 cleaves APP at the N-terminus of the Aβ sequence, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment of 99 amino acids (C99).[2][5] Subsequently, the γ-secretase complex cleaves C99 at various positions within its transmembrane domain to release Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone and neurotoxic Aβ42.[1][3][5]

BACE1 is a type I transmembrane aspartyl protease, with its catalytic domain located in the luminal/extracellular space.[6] Its optimal activity is in acidic environments, such as those found in the Golgi apparatus and endosomes, which are the primary subcellular locations for BACE1-mediated APP processing.[6][7]

BACE1 Cleavage Sites on APP

Under physiological conditions, BACE1 predominantly cleaves APP at two main sites. The major cleavage site is at the Glu¹¹ position within the Aβ sequence (β'-site), which generates the C89 fragment and leads to the production of truncated, non-amyloidogenic Aβ peptides.[8] The minor, but pathologically significant, cleavage occurs at the Asp¹ position (β-site), producing the C99 fragment, which is the direct precursor to full-length Aβ.[8] Certain mutations associated with familial Alzheimer's disease, such as the Swedish mutation (K670N/M671L), enhance the cleavage of APP at the β-site, thereby increasing Aβ production.[8]

Quantitative Data on BACE1 Activity and Inhibition

The enzymatic activity of BACE1 and the efficacy of its inhibitors are critical parameters in preclinical and clinical research. The following tables summarize key quantitative data related to BACE1 kinetics and the potency of various inhibitors.

| Parameter | Value | Species | Reference |

| Kcat/Km (APPΔNL substrate) | 0.12 h⁻¹nM⁻¹ | Human | [9] |

| Optimal pH | ~4.5 | Human | [9] |

Table 1: Kinetic Parameters of Human BACE1. This table presents the catalytic efficiency and optimal pH for human BACE1 activity.

| Substrate | Cleavage Site (P1-P1') | Sequence Context | Reference |

| APP (wild-type) | Met-Asp | EVKM↓DAEFR | [10] |

| APP (Swedish mutant) | Leu-Asp | EVNL↓DAEFR | [10] |

| Neuregulin 1 (NRG1) | Phe-Met | LVKCF↓M | [4] |

| Jagged-1 (Jag1) | Ala-Ala | VLA↓A | [4] |

| CHL1 | Tyr-Glu | VSY↓E | [4] |

| SEZ6 | Leu-Asp | VLE↓D | [11] |

Table 2: A Selection of BACE1 Substrates and Their Cleavage Sites. This table provides a list of known BACE1 substrates beyond APP, highlighting the diversity of its physiological roles.

| Inhibitor | Type of Inhibition | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Verubecestat (MK-8931) | Not specified | 2.2 | 2.2 | [12] |

| Atabecestat (JNJ-54861911) | Not specified | 9.8 | Not specified | [13] |

| Lanabecestat (AZD3293) | Not specified | Not specified | 11 | [12] |

| Elenbecestat (E2609) | Not specified | Not specified | Not specified | [12] |

| CNP520 | Not specified | Not specified | 11 | [12] |

| Cardamonin | Non-competitive | 4350 | 5100 | [14] |

| Pinocembrin | Non-competitive | 27010 | 29300 | [14] |

| Pinostrobin | Non-competitive | 28440 | 30900 | [14] |

Table 3: Kinetic Parameters of Selected BACE1 Inhibitors. This table summarizes the inhibitory constants for several BACE1 inhibitors that have been investigated in clinical trials, as well as some natural compounds.

Regulation of BACE1 Expression and Activity

The expression and activity of BACE1 are tightly regulated at the transcriptional, translational, and post-translational levels. Dysregulation of these processes can lead to elevated BACE1 levels and increased Aβ production, which is observed in the brains of Alzheimer's disease patients.[6][11]

Transcriptional Regulation: The BACE1 gene promoter contains binding sites for several transcription factors, including Sp1, NF-κB, HIF-1α, and STAT3.[4][6] Inflammatory stimuli and cellular stress conditions, such as hypoxia, can upregulate BACE1 transcription through the activation of these factors.[6]

Translational Regulation: The 5' untranslated region (UTR) of BACE1 mRNA contains regulatory elements that can modulate its translation efficiency.[15]

Post-Translational Modifications: BACE1 undergoes several post-translational modifications that are crucial for its maturation, trafficking, and activity. These include N-glycosylation, phosphorylation, palmitoylation, and ubiquitination.[2][16] For instance, phosphorylation of BACE1 at Ser498 influences its recycling between the cell surface and endosomes.[2]

Caption: Regulation of BACE1 expression and activity.

Experimental Protocols

Studying the role of BACE1 in APP processing requires a variety of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

In Vitro BACE1 Activity Assay (Fluorogenic Substrate)

This protocol describes the measurement of BACE1 activity using a fluorogenic peptide substrate.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish APP mutation sequence flanked by a fluorophore and a quencher)

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

BACE1 inhibitor (positive control for inhibition)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the BACE1 inhibitor in Assay Buffer.

-

In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the BACE1 inhibitor dilutions or vehicle control to the appropriate wells.

-

Add 20 µL of diluted recombinant BACE1 enzyme to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic BACE1 substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm) in kinetic mode for 60 minutes at 37°C.

-

Calculate the reaction velocity (rate of fluorescence increase) for each well.

-

Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for an in vitro BACE1 activity assay.

Cell-Based APP Processing Assay (Western Blot)

This protocol outlines the analysis of APP processing and the generation of its C-terminal fragments (CTFs) in cultured cells.

Materials:

-

Cells expressing human APP (e.g., HEK293-APP or SH-SY5Y cells)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-APP C-terminal, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat cells with compounds of interest (e.g., BACE1 inhibitors) for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the C-terminus of APP overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an anti-β-actin antibody for loading control.

-

Quantify the band intensities of full-length APP, C99, and C89.

Measurement of Aβ Levels (ELISA)

This protocol describes the quantification of secreted Aβ levels in cell culture media or biological fluids.

Materials:

-

Aβ ELISA kit (specific for Aβ40 or Aβ42)

-

Cell culture supernatant or biological fluid samples

-

Microplate reader

Procedure:

-

Collect cell culture media or biological fluid samples.

-

Centrifuge the samples to remove any cells or debris.

-

Follow the manufacturer's instructions for the specific Aβ ELISA kit. This typically involves: a. Adding standards and samples to the antibody-coated microplate. b. Incubating the plate to allow Aβ to bind to the capture antibody. c. Washing the plate to remove unbound material. d. Adding a detection antibody that binds to a different epitope on Aβ. e. Washing the plate again. f. Adding a substrate that reacts with the enzyme-conjugated detection antibody to produce a colorimetric signal. g. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.

Immunofluorescence Staining of BACE1 and APP

This protocol details the visualization of the subcellular localization and co-localization of BACE1 and APP in cultured cells.

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-BACE1 and anti-APP

-

Fluorophore-conjugated secondary antibodies (with distinct emission spectra)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Grow cells on sterile glass coverslips in a culture dish.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with a mixture of primary antibodies against BACE1 and APP diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a mixture of fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the staining using a fluorescence or confocal microscope.

Conclusion

BACE1 plays an indispensable role in the amyloidogenic processing of APP, making it a highly attractive target for therapeutic intervention in Alzheimer's disease. A thorough understanding of its enzymatic properties, the regulation of its activity, and the methodologies to study its function is paramount for the continued development of effective and safe BACE1-targeted therapies. This technical guide provides a foundational resource for researchers and drug development professionals engaged in this critical area of neuroscience. The provided data and protocols serve as a starting point for further investigation into the complex biology of BACE1 and its implications for neurodegenerative disease.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Quantitative detection of amyloid-β peptides by mass spectrometry: state of the art and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics | PLOS One [journals.plos.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HCR of fixed mouse brain tissue sections [protocols.io]

- 14. Biological Evaluation and Docking Analysis of Potent BACE1 Inhibitors from Boesenbergia rotunda - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 16. Cell biology, regulation and inhibition of β‐secretase (BACE‐1) | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Fluorogenic Peptide Substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2, designed for researchers, scientists, and professionals in drug development. This document details its spectral properties, the underlying Fluorescence Resonance Energy Transfer (FRET) mechanism, and a generalized protocol for its application in enzymatic assays.

Core Concepts: FRET and Protease Activity Measurement

The peptide this compound is a tool for measuring the activity of specific proteases. Its function is based on Fluorescence Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In this peptide, the fluorophore is 7-Methoxycoumarin-4-acetic acid (Mca), and the quencher is a 2,4-Dinitrophenyl (Dnp) group.

In its intact state, the Mca fluorophore and the Dnp quencher are in close proximity. When the Mca is excited by an external light source, it transfers its energy to the Dnp group non-radiatively. This energy transfer prevents the Mca from emitting light (fluorescence). Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp, they are separated. This separation disrupts the FRET process, and the Mca molecule, when excited, now emits its characteristic fluorescence. The increase in fluorescence intensity over time is directly proportional to the rate of enzymatic cleavage and thus, the enzyme's activity.

This particular peptide sequence, SEVKMDAEFRK, contains the wild-type amyloid precursor protein (APP) beta-secretase cleavage site, making it a substrate for enzymes like thimet oligopeptidase (TOP), which is relevant in Alzheimer's disease research.[1] A similar sequence with a single amino acid substitution is a known substrate for BACE-1.

Spectral Properties

The efficiency of the FRET process is highly dependent on the spectral overlap between the emission spectrum of the donor fluorophore (Mca) and the absorption spectrum of the acceptor quencher (Dnp).

| Parameter | Mca (7-Methoxycoumarin-4-acetic acid) | Dnp (2,4-Dinitrophenyl) |

| Excitation Wavelength (λex) | 320 - 322 nm[2][3][4] | - |

| Emission Wavelength (λem) | 381 - 405 nm[2][3][4] | - |

| Absorption Wavelength (λabs) | ~323.8 nm | Broad absorption, with maxima reported around 340-430 nm[5][6] |

| Molar Extinction Coefficient (ε) | 11,820 cm⁻¹M⁻¹ at 323.8 nm | Not specified for the peptide conjugate |

| Quantum Yield (Φ) | 0.18 (in methanol) | - |

Enzymatic Assay Workflow and FRET Mechanism Diagrams

The following diagrams illustrate the FRET mechanism and a typical workflow for an enzymatic assay using this compound.

Experimental Protocol

The following is a generalized experimental protocol for the use of this compound in a continuous kinetic enzymatic assay. This protocol may require optimization depending on the specific enzyme and experimental conditions.

Materials:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay buffer (e.g., Tris-HCl with appropriate pH and additives like NaCl and CaCl2)

-

Purified enzyme of interest (e.g., Thimet Oligopeptidase)

-

Fluorescence microplate reader with excitation at ~320 nm and emission at ~405 nm.[4][7]

-

Thermostatted microplate holder or incubator

-

Black, flat-bottom microplates (to minimize background fluorescence)

Procedure:

-

Substrate Preparation:

-

Reconstitute the lyophilized this compound peptide in DMSO to create a concentrated stock solution (e.g., 1-10 mM).

-

Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Assay Setup:

-

Prepare the assay buffer and enzyme solution. The final enzyme concentration should be in its linear range.

-

In a microplate, add the assay buffer to each well.

-

Add the enzyme solution to the appropriate wells. Include control wells without the enzyme to measure background fluorescence.

-

Equilibrate the plate to the desired assay temperature (e.g., 37°C).

-

-

Initiation and Measurement:

-

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer. The final substrate concentration typically ranges from 10-20 µM.[7]

-

Initiate the enzymatic reaction by adding the substrate working solution to all wells.

-

Immediately place the microplate in the fluorescence reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 405 nm.[4][7]

-

-

Data Analysis:

-

For each sample, subtract the background fluorescence (from the no-enzyme control) from the measured fluorescence values.

-

Plot the background-corrected fluorescence intensity against time.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

-

Important Considerations:

-

Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed. Ensure that the total absorbance of the solution at the excitation and emission wavelengths is low (typically < 0.1) to avoid this effect.

-

Enzyme Concentration: The concentration of the enzyme should be optimized to ensure that the reaction rate is linear for a sufficient period.

-

Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate kinetic studies.

-

Instrument Settings: The gain and other settings of the fluorescence reader should be optimized to maximize the signal-to-noise ratio without saturating the detector.

This guide provides a foundational understanding of the this compound fluorogenic peptide. For specific applications, it is recommended to consult relevant literature for detailed, optimized protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Spectrum [MCA (7-Methoxycoumarin-4-acetic acid)] | AAT Bioquest [aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ubpbio.com [ubpbio.com]

An In-depth Technical Guide to FRET-based Peptide Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Förster Resonance Energy Transfer (FRET)-based peptide substrates, a critical tool in modern biochemical and pharmacological research. We will delve into the core principles of FRET, the rational design and synthesis of these substrates, their diverse applications, and detailed experimental protocols for their use.

Core Principles of Förster Resonance Energy Transfer (FRET)